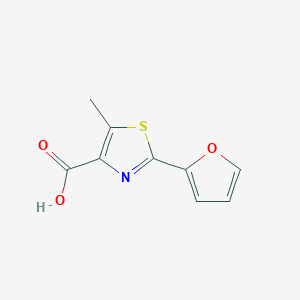

2-(Furan-2-yl)-5-methyl-1,3-thiazole-4-carboxylic acid

描述

Positional Isomerism

- Thiazole ring substitution : Moving the methyl group from position 5 to position 4 or 2 alters the compound’s identity (e.g., 4-methyl-2-(furan-2-yl)-1,3-thiazole-5-carboxylic acid ).

- Furan substitution : Attaching the methyl group to the furan ring (as in 5-methylfuran-2-yl) creates a distinct compound (CAS 1087792-53-7).

Tautomerism

- Thiazole ring : The conjugated π-system of the thiazole ring resists tautomerization under standard conditions.

- Carboxylic acid group : The -COOH group predominantly exists in its keto form ($$ \text{C=O} $$) rather than the enol tautomer due to aromatic stabilization.

Table 1: Comparison of Key Isomers

| Isomer | CAS Number | Structural Difference |

|---|---|---|

| This compound | 115311-46-1 | Methyl at thiazole position 5 |

| 2-(5-methylfuran-2-yl)-1,3-thiazole-4-carboxylic acid | 1087792-53-7 | Methyl at furan position 5 |

| 4-methyl-2-(furan-2-yl)-1,3-thiazole-5-carboxylic acid | 886501-68-4 | Methyl at thiazole position 4 |

属性

IUPAC Name |

2-(furan-2-yl)-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-5-7(9(11)12)10-8(14-5)6-3-2-4-13-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBJXVRGYQUGHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5-methyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furylamine with α-bromoacetylacetone, followed by cyclization with thiourea. The reaction conditions often involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions

2-(Furan-2-yl)-5-methyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The thiazole ring can be reduced under hydrogenation conditions to form dihydrothiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium on carbon catalyst is typically used for reduction reactions.

Substitution: Electrophilic reagents such as bromine or chlorinating agents are used for substitution reactions.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted furan derivatives depending on the electrophile used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C9H7NO3S

- Molecular Weight : 209.22 g/mol

- CAS Number : 115311-46-1

The compound features a furan ring fused with a thiazole ring and a carboxylic acid functional group. This structure contributes to its reactivity and biological activity.

Materials Science

The compound can also serve as a building block for synthesizing more complex molecules used in the development of new materials with specific properties, such as polymers or catalysts. Its ability to undergo various chemical reactions—oxidation, reduction, and substitution—makes it versatile for material applications .

Case Study: Anticancer Activity

A study explored the anticancer efficacy of thiazole derivatives similar to this compound against several cancer cell lines. The findings indicated that certain structural modifications could significantly enhance cytotoxic effects:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Thiazole A | 5.71 | MCF-7 (breast) |

| Thiazole B | <10 | HepG2 (liver) |

These results underscore the importance of structure-activity relationships in developing effective anticancer agents .

Case Study: Enzyme Inhibition

In another study focusing on enzyme inhibition, the effect of this compound on protein tyrosine phosphatases was evaluated. The results demonstrated a dose-dependent inhibition, suggesting that this compound could be further developed into a therapeutic agent for conditions associated with abnormal PTP activity:

| Enzyme Target | Inhibition (%) | Concentration (µM) |

|---|---|---|

| PTP1B | 75% | 50 |

| SHP2 | 60% | 50 |

These findings highlight the potential for developing novel treatments targeting specific enzymatic pathways involved in disease progression .

作用机制

The biological activity of 2-(Furan-2-yl)-5-methyl-1,3-thiazole-4-carboxylic acid is attributed to its ability to interact with various molecular targets. The furan and thiazole rings can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

The following table compares structural analogues of 2-(furan-2-yl)-5-methyl-1,3-thiazole-4-carboxylic acid, focusing on substituent variations and pharmacological relevance:

Pharmacological and Functional Comparisons

Anti-Quorum Sensing Activity :

- The target compound and 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid both exhibit anti-AgrA activity, with computational studies suggesting strong binding to the QS receptor . The furan substitution may enhance π-π stacking compared to phenyl groups.

- In contrast, Ile-Tzl-Ca, a structurally distinct thiazole, demonstrates antiplasmodial effects, highlighting the role of alkyl substituents in modulating biological targets .

- Solubility and Bioavailability: Carboxylic acid derivatives (e.g., the target compound and 2-(3-chloroanilino)-5-methyl-1,3-thiazole-4-carboxylic acid) exhibit improved aqueous solubility compared to ester or amide analogues, facilitating in vivo applications .

Synthetic Accessibility :

Key Research Findings

- Anti-AgrA Activity : Molecular docking studies position this compound in the hydrophobic pocket of AgrA, with hydrogen bonds formed between the carboxylic acid group and Arg/Lys residues .

- Anti-Inflammatory Potential: 2-(3-Chloroanilino)-5-methyl-1,3-thiazole-4-carboxylic acid reduced TNF-α production by 40% in murine macrophages at 10 μM, suggesting chlorine’s role in enhancing potency .

- Structural-Activity Relationship (SAR) :

生物活性

2-(Furan-2-yl)-5-methyl-1,3-thiazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by data from various studies.

- Molecular Formula : C₉H₇N₁O₃S

- Molecular Weight : 209.22 g/mol

- CAS Number : 115311-46-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Induction of apoptosis via p53 activation |

| U-937 (Leukemia) | 12.50 | Cell cycle arrest and apoptosis induction |

| A549 (Lung) | 20.00 | Inhibition of proliferation |

The compound demonstrated significant cytotoxicity against MCF-7 cells, comparable to established chemotherapeutics like Tamoxifen. Flow cytometry analyses indicated that treatment with this compound led to increased expression of pro-apoptotic markers and caspase activation, suggesting a mechanism involving apoptosis induction .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. It exhibited notable activity against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

Enzyme Inhibition

Another area of interest is the inhibition of xanthine oxidase, an enzyme involved in purine metabolism. The compound showed moderate inhibitory activity:

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | 15.0 |

This suggests potential applications in treating conditions associated with elevated uric acid levels, such as gout .

Case Studies

- Cytotoxicity Study on Breast Cancer Cells : A study assessed the effects of this compound on MCF-7 cells. The results indicated that the compound induced apoptosis through mitochondrial pathways and increased p53 expression levels .

- Antimicrobial Efficacy Against Staphylococcus aureus : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus at concentrations as low as 32 µg/mL, indicating its potential as an antimicrobial agent .

常见问题

Basic: What are the standard synthetic routes for preparing 2-(Furan-2-yl)-5-methyl-1,3-thiazole-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:

Thiazole ring formation : Reacting a substituted thiourea with α-haloketones or α-bromoacids. For example, coupling 2-furan carboxaldehyde derivatives with thiourea precursors under reflux in ethanol or DMF .

Carboxylic acid functionalization : Oxidation of methyl or ester groups at the 4-position using KMnO₄ or H₂O₂ in acidic conditions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Key Validation : Confirm structure via IR (C=O stretch ~1700 cm⁻¹) and LC-MS for molecular weight verification .

Advanced: How can regioselectivity challenges in thiazole-ring substitution be addressed during synthesis?

Methodological Answer:

Regioselectivity in thiazole synthesis is influenced by:

- Electronic effects : Electron-withdrawing groups (e.g., carboxylic acid at C4) direct electrophilic substitution to C4. Use DFT calculations to predict reactive sites .

- Steric hindrance : Bulky substituents (e.g., 5-methyl group) may block certain positions. Optimize reaction temperature (e.g., 80–100°C) to favor kinetic vs. thermodynamic control .

- Catalytic systems : Employ Pd-catalyzed cross-coupling for precise functionalization of the furan moiety .

Validation : Compare HPLC retention times and ¹H-NMR coupling constants to confirm regiochemical outcomes .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Purity : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is typical for biological assays .

- Structural confirmation :

Advanced: How does the furan-thiazole scaffold influence this compound’s biological activity?

Methodological Answer:

The scaffold’s bioactivity arises from:

- Hydrogen bonding : The furan oxygen and thiazole nitrogen act as H-bond acceptors, enhancing target binding (e.g., enzyme active sites) .

- Lipophilicity : LogP calculations (e.g., ~2.1) suggest moderate membrane permeability, suitable for intracellular targets .

- Metabolic stability : The methyl group at C5 reduces oxidative degradation in vivo compared to unsubstituted analogs .

Experimental validation : Perform enzyme inhibition assays (e.g., COX-2 or kinase targets) with IC₅₀ dose-response curves .

Basic: What are the solubility properties of this compound in common solvents?

Methodological Answer:

- High solubility : DMSO (>50 mg/mL), DMF.

- Moderate solubility : Methanol, ethanol (5–10 mg/mL at 25°C).

- Low solubility : Water (<0.1 mg/mL). Adjust pH to >8.0 (using NaOH) for aqueous solubility via deprotonation of the carboxylic acid .

Note : Solubility data should be confirmed experimentally via nephelometry or UV-Vis calibration curves .

Advanced: How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

Contradictions may arise from:

- Assay conditions : Standardize buffer pH (e.g., PBS vs. Tris-HCl) and incubation time .

- Compound stability : Test degradation via LC-MS after 24-hour exposure to assay media .

- Target specificity : Use CRISPR-edited cell lines or competitive binding studies to confirm on-target effects .

Case study : If IC₅₀ varies between microbial strains, perform molecular docking to identify resistance mutations in target proteins .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Short-term : Store at -20°C in desiccated, amber vials to prevent photodegradation.

- Long-term : Lyophilize and store under argon at -80°C.

- Stability monitoring : Perform periodic HPLC analysis (every 6 months) to detect degradation products like oxidized furan derivatives .

Advanced: What strategies optimize this compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

- Prodrug design : Esterify the carboxylic acid to improve oral bioavailability (e.g., ethyl ester hydrolysis in vivo) .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance plasma half-life .

- Metabolic profiling : Conduct microsomal stability assays (e.g., rat liver microsomes) to identify CYP450-mediated metabolites .

Basic: How is the compound’s pKa determined experimentally?

Methodological Answer:

- Potentiometric titration : Dissolve in 0.1 M KCl, titrate with NaOH/HCl, and plot pH vs. volume to identify inflection points (pKa ~3.5–4.0 for the carboxylic acid) .

- UV-Vis spectroscopy : Monitor absorbance shifts (e.g., 240–300 nm) at varying pH levels .

Advanced: What computational methods predict this compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., COX-2, PDB ID 5KIR). Validate with MM-GBSA free energy calculations .

- QSAR modeling : Train models on thiazole derivative datasets to predict IC₅₀ or logP .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。